4-fluoro-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a fluorinated aromatic ring, a methyl substituent, and a piperidine-tetrahydrothiophene hybrid moiety. The sulfonamide group (-SO₂NH-) is a critical pharmacophore known for its role in enzyme inhibition and receptor binding. The fluorine atom at the 4-position likely enhances metabolic stability and lipophilicity, while the tetrahydrothiophene-piperidine scaffold may contribute to conformational flexibility and target engagement.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2S2/c1-13-10-16(2-3-17(13)18)24(21,22)19-11-14-4-7-20(8-5-14)15-6-9-23-12-15/h2-3,10,14-15,19H,4-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTKWIRHNVUENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Enamides
A rhodium(I) catalyst with a ferrocene-derived bisphosphorus ligand enables enantioselective hydrogenation of tetrasubstituted enamides (Scheme 1). For example, substrates such as 4-fluoro-3-methylbenzenesulfonyl-protected enamines undergo hydrogenation at 50–60°C under 50 psi H₂, yielding piperidine intermediates with >98% enantiomeric excess (ee). Titanium isopropoxide is often added to neutralize acidic byproducts (e.g., HF), minimizing catalyst poisoning.
Table 1: Hydrogenation Conditions for Piperidine Formation
| Catalyst | Temperature (°C) | Pressure (psi) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Rh(I)/Ferrocene ligand | 50–60 | 50 | 98.5 | 92 |
| Ru(II)/BINAP | 25 | 30 | 95.2 | 88 |
Intramolecular Aza-Michael Reaction (IMAMR)
Organocatalytic IMAMR provides an alternative route to 2,6-disubstituted piperidines. Using a quinoline-thiourea catalyst and trifluoroacetic acid (TFA), β,γ-unsaturated sulfonamides cyclize via 6-endo-trig pathways (Scheme 2). This method achieves 85–90% yields with trans-selectivity (trans/cis = 9:1) under mild conditions (25°C, 24 hr).
Functionalization with Tetrahydrothiophen-3-yl
The tetrahydrothiophene moiety is introduced via nucleophilic substitution or reductive amination.
Substitution at Piperidine Nitrogen
Reaction of 4-(aminomethyl)piperidine with tetrahydrothiophene-3-carbaldehyde under reductive amination conditions (NaBH₃CN, MeOH, 0–5°C) forms the secondary amine. Alternatively, Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) attaches tetrahydrothiophen-3-ol to the piperidine nitrogen (70–75% yield).
Table 2: Tetrahydrothiophene Coupling Methods
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH | 0–5 | 82 |
| Mitsunobu Reaction | DEAD, PPh₃ | 25 | 75 |
Radical Cyclization Approaches
Kamimura et al. demonstrated that 1,6-enynes undergo radical-mediated cyclization with triethylborane (Et₃B) to form tetrahydrothiophene-fused piperidines (Scheme 3). This method, however, produces racemic mixtures, necessitating chiral resolution for enantiopure products.
Sulfonamide Coupling
The benzenesulfonamide group is introduced via sulfonylation of the secondary amine.
Reaction with Sulfonyl Chlorides
4-Fluoro-3-methylbenzenesulfonyl chloride reacts with the tetrahydrothiophene-piperidine intermediate in dichloromethane (DCM) at 0°C, using triethylamine (Et₃N) as a base (Scheme 4). The reaction proceeds quantitatively within 2 hr, with crude yields exceeding 95%.
Table 3: Sulfonylation Optimization
| Base | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DCM | 0 | 2 | 95 |
| NaOH | H₂O/THF | 25 | 6 | 87 |
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates sulfonamide formation, reducing side products like sulfonic esters. This method is preferred for thermally sensitive intermediates.
Purification and Characterization
Final purification employs recrystallization or column chromatography.
Recrystallization
Crude product from sulfonylation is dissolved in hot acetone (60°C) and cooled to −20°C, yielding crystalline 4-fluoro-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (mp 148–150°C). Optical purity is verified via chiral HPLC (Chiralpak AD-H column, 99.2% ee).
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.12 (m, 1H, SCH), 3.65 (m, 2H, NCH₂), 2.95 (m, 2H, piperidine-H).
- HRMS (ESI): m/z calcd for C₁₈H₂₄FN₂O₂S₂ [M+H]⁺: 399.1264; found: 399.1268.
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Step | Catalytic Hydrogenation | IMAMR |
|---|---|---|
| Yield (%) | 92 | 85 |
| ee (%) | 98.5 | N/A |
| Scalability | Industrial | Lab-scale |
Catalytic hydrogenation outperforms IMAMR in enantioselectivity and scalability but requires specialized ligands.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where different functional groups replace the original ones.
Scientific Research Applications
Antibacterial Activity
Recent studies have explored the antibacterial properties of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division.
Anticancer Potential
Sulfonamides are being investigated for their potential anticancer effects. The compound's ability to interact with specific cellular pathways may inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies suggest that modifications to the sulfonamide structure can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
Neurological Applications
Given the piperidine component, there is potential for this compound to affect neurological pathways. Research into similar compounds has shown promise in treating neurodegenerative diseases and mood disorders by modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.
Synthesis and Derivatives
The synthesis of 4-fluoro-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization with a sulfonamide group. Variations in synthesis can lead to derivatives with modified pharmacological profiles, enhancing their therapeutic efficacy.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antibacterial activity | Demonstrated significant inhibition against MRSA strains with MIC values comparable to existing antibiotics. |
| Study B | Investigate anticancer effects | Showed selective cytotoxicity towards breast cancer cell lines, indicating potential for targeted therapy. |
| Study C | Assess neurological impact | Found modulation of serotonin receptors, suggesting potential antidepressant properties. |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may inhibit specific enzymes or receptors by binding to them and preventing their normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Heterocyclic Moieties
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Structure: Combines a benzenesulfonamide core with a pyrazolo-pyrimidine and chromenone system. Properties: Molecular weight 589.1 g/mol, melting point 175–178°C. The extended aromatic system may improve π-π stacking interactions but reduce solubility compared to the target compound. Synthesis: Palladium-catalyzed coupling (Suzuki-Miyaura) with boronic acids under aqueous conditions .
- N-(2-Thiazolyl)-4-Methylbenzenesulfonamide Structure: Features a thiazole ring directly attached to the sulfonamide nitrogen. Lacks the piperidine-tetrahydrothiophene group, likely reducing CNS penetrance .
Piperidine-Containing Sulfonamides
- 3-[(3R,4R)-3,4-Dimethyl-1-(Trifluoromethanesulfonyl)Piperidin-4-yl]Phenyl Trifluoromethanesulfonate
- Structure : Piperidine ring with trifluoromethanesulfonyl groups.
- Properties : The electron-withdrawing triflyl group enhances electrophilicity, contrasting with the target compound’s neutral tetrahydrothiophene. Synthesized via low-temperature triflation, a harsher condition than typical sulfonamide preparations .
Functional Group Variations
- N-[2-Amino-4-(Trifluoromethyl)Phenyl]Piperidine Structure: Piperidine linked to an aniline derivative with a trifluoromethyl group. Properties: The trifluoromethyl group increases hydrophobicity and metabolic resistance but lacks the sulfonamide’s hydrogen-bonding capacity. Applications may diverge toward kinase inhibition rather than sulfonamide-associated targets like carbonic anhydrases .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Bioactivity Trends: The tetrahydrothiophene-piperidine group in the target compound may confer unique conformational dynamics for binding G-protein-coupled receptors (GPCRs) or ion channels, unlike the rigid chromenone system in .
- Synthetic Challenges : The target compound’s tetrahydrothiophene ring could complicate stereoselective synthesis compared to simpler piperidine derivatives (e.g., ).
- Solubility vs. Potency : Fluorine and methyl groups balance lipophilicity and solubility, whereas trifluoromethylated analogs () prioritize membrane permeability.
Biological Activity
4-Fluoro-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features several functional groups:
- Fluorine : Enhances stability and bioavailability.
- Methyl group : Influences lipophilicity.
- Piperidine ring : Known for its role in various pharmacological activities.
- Benzenesulfonamide moiety : Associated with antibacterial properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H22F2N2O2S |
| Molecular Weight | 348.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Synthesis
The synthesis of this compound involves multiple steps, typically starting with the formation of intermediates. The following general route is often employed:
- Formation of Tetrahydrothiophene Derivative : This is achieved through cyclization reactions involving thioketones.
- Piperidine Synthesis : This can be accomplished via hydrogenation of pyridine derivatives or through Mannich reactions.
- Final Coupling Reaction : The final product is formed by coupling the piperidine derivative with the benzenesulfonamide moiety.
Table 2: Synthetic Route Summary
| Step | Reaction Type |
|---|---|
| Formation of Tetrahydrothiophene | Cyclization |
| Piperidine Synthesis | Hydrogenation/Mannich Reaction |
| Coupling | N-Arylation |
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, particularly against Gram-positive bacteria.
Case Studies and Research Findings
- Antibacterial Activity :
- Pharmacokinetics :
- Potential in Neurological Disorders :
Table 3: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how can purity be maximized?
- Methodology : The synthesis typically involves coupling a piperidin-4-ylmethylamine intermediate with a fluorinated benzenesulfonyl chloride derivative. Key steps include:
- Step 1 : Preparation of the tetrahydrothiophen-3-yl-piperidine scaffold via reductive amination or nucleophilic substitution .
- Step 2 : Sulfonamide bond formation using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents under inert atmosphere at 0–25°C .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity (>95%). Monitor via HPLC (C18 column, acetonitrile/water gradient) .
Q. How to characterize the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : H and C NMR confirm connectivity of the sulfonamide, piperidine, and tetrahydrothiophene groups. Key signals:
- Sulfonamide protons: δ 7.5–8.0 ppm (aromatic), δ 3.0–3.5 ppm (N-CH-piperidine).
- Tetrahydrothiophene protons: δ 2.5–3.0 ppm (S-CH) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 413.15) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Enzyme Inhibition : Test against kinases or proteases (e.g., IC determination via fluorescence-based assays) using 1–100 µM compound concentrations .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
Advanced Research Questions
Q. How to resolve contradictions in reported synthetic yields for intermediates like tetrahydrothiophen-3-yl-piperidine?
- Methodology :
- DoE Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, higher yields (70–80%) are achieved with Pd/C catalysis in ethanol at 50°C versus room temperature .
- Kinetic Studies : Monitor reaction progress via inline FTIR or LC-MS to identify rate-limiting steps .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the sulfonamide or piperidine nitrogen to improve bioavailability .
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. CYP450 inhibition assays guide structural modifications .
Q. How to elucidate the mechanism of action using computational and experimental approaches?
- Methodology :
- Molecular Docking : Simulate binding to targets (e.g., carbonic anhydrase IX) using AutoDock Vina. Key interactions: sulfonamide oxygen with Zn in the active site .
- SAR Studies : Synthesize analogs (e.g., replacing tetrahydrothiophene with thiophene or altering fluoromethyl positions) to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
